molecular formula C13H12N2O5 B14710456 3-(p-Nitrophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone CAS No. 23598-64-3

3-(p-Nitrophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone

Cat. No.: B14710456
CAS No.: 23598-64-3
M. Wt: 276.24 g/mol
InChI Key: UNPKQAWIAWFGBH-UHFFFAOYSA-N
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Description

3-(p-Nitrophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of a nitrophenyl group and a propynyloxymethyl group in its structure suggests potential reactivity and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Nitrophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.

    Introduction of the p-Nitrophenyl Group: This step may involve nitration of a phenyl group followed by its attachment to the oxazolidinone ring.

    Attachment of the Propynyloxymethyl Group: This can be done through an alkylation reaction using a suitable propynyloxymethyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The propynyloxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Reduction of the Nitro Group: Formation of 3-(p-Aminophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone.

    Substitution Reactions: Formation of various substituted oxazolidinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its reactive groups.

    Medicine: Possible antibacterial properties similar to other oxazolidinones.

    Industry: Use in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 3-(p-Nitrophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone would depend on its specific application. In medicinal chemistry, oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The nitrophenyl and propynyloxymethyl groups may enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: A well-known oxazolidinone antibiotic.

    Tedizolid: Another oxazolidinone with enhanced activity.

Comparison

3-(p-Nitrophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone is unique due to the presence of both a nitrophenyl group and a propynyloxymethyl group, which may confer distinct reactivity and biological activity compared to other oxazolidinones.

Properties

CAS No.

23598-64-3

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

3-(4-nitrophenyl)-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H12N2O5/c1-2-7-19-9-12-8-14(13(16)20-12)10-3-5-11(6-4-10)15(17)18/h1,3-6,12H,7-9H2

InChI Key

UNPKQAWIAWFGBH-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC1CN(C(=O)O1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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